5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Description
5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic sulfonamide derivative featuring a [2.2.1] bicyclo framework with a sulfur atom in the thia bridge and a nitrogen atom in the azabicyclo system.
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-6-9-5-8(13)7-18(9,14)15/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULENALKZZZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bicyclic structure that incorporates sulfur and nitrogen atoms, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₂O₄S |
| Molecular Weight | 348.25 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group and the bicyclic structure allow it to fit into binding sites, modulating the activity of target molecules, which can lead to various biochemical responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies have shown that bicyclic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. A related class of compounds has demonstrated significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is necessary to elucidate the specific pathways involved.
Case Studies and Research Findings
-
Antimicrobial Activity : A study evaluated the efficacy of various bicyclic compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited significant antimicrobial activity at low concentrations.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
-
Antitumor Screening : In a screening assay for antitumor activity, compounds structurally related to 5-((2-bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane were tested against several cancer cell lines.
- Findings : The compound demonstrated an IC50 value of approximately 20 µM against MDA-MB-231 breast cancer cells, indicating potential for further development.
-
Enzyme Inhibition Studies : The compound's interaction with specific enzymes was analyzed using enzyme kinetics.
- Outcome : It was found to act as a reversible inhibitor of certain proteases, suggesting its potential utility in therapeutic applications targeting proteolytic pathways.
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[2.2.1]heptane Family
Base Compound : 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (CAS: 1312812-72-8)
- Molecular Formula: C₅H₉NO₂S
- Molecular Weight : 147.20 g/mol
- Key Features : Lacks the 2-bromophenylsulfonyl group, resulting in a simpler structure with lower molecular weight. This compound serves as a precursor for derivatives like the target molecule. Its hydrochloride salt (mentioned in ) may enhance solubility due to ionic character .
Target Compound : 5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
- Inferred Molecular Formula : C₁₁H₁₁BrN₂O₄S₂
- Calculated Molecular Weight : ~368.17 g/mol
- The sulfonyl group may also enhance stability against metabolic degradation compared to the base compound.
Comparison with Larger Bicyclo Systems
Example: (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
- Molecular Formula : C₁₂H₁₅N₃O₅S
- Key Features: Larger [4.2.0] bicyclo framework with an additional oxygen atom. Contains a carboxyl group and ethoxycarbonylamino substituent, enabling diverse interactions (e.g., hydrogen bonding). The presence of a methyl group and conjugated double bond may influence conformational flexibility .
Comparison :
- Substituent Diversity : The target compound’s bromophenylsulfonyl group offers unique electronic effects (e.g., electron-withdrawing sulfonyl, bromine’s polarizability) compared to carboxyl or ethoxy groups in the [4.2.0] analog.
Data Table: Structural and Physicochemical Comparison
*Calculated values based on structural inference.
Research Implications and Limitations
- Gaps in Data : The evidence lacks direct pharmacological or physicochemical data for the target compound, limiting quantitative comparisons.
- Hypothesized Advantages : The bromophenylsulfonyl group may improve target selectivity in drug design compared to simpler bicyclo analogs.
- Future Directions : Comparative studies on solubility, stability, and biological activity are needed to validate these structural hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
